Product packaging for 5,6-Dihydroxyhexan-2-one(Cat. No.:CAS No. 72693-13-1)

5,6-Dihydroxyhexan-2-one

Cat. No.: B13944157
CAS No.: 72693-13-1
M. Wt: 132.16 g/mol
InChI Key: RXRMKCOJSVYDAW-UHFFFAOYSA-N
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Description

5,6-Dihydroxyhexan-2-one is a biochemical intermediate featuring both ketone and adjacent diol functional groups on a hexane backbone. This molecular architecture, with a carbonyl at carbon 2 and hydroxyl groups at carbons 5 and 6, makes it a versatile chiral synthon for constructing complex molecules in pharmaceutical and fine chemical research . Its potential application lies in synthetic organic chemistry, where it may serve as a precursor in the synthesis of various natural products and specialized polymers. The compound requires careful handling and storage in a cool, dry environment. This product is provided exclusively for research use and is not intended for diagnostic or therapeutic applications. Specific data on its mechanism of action, toxicity profile, and registration status are area for future investigation. Researchers are encouraged to consult relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B13944157 5,6-Dihydroxyhexan-2-one CAS No. 72693-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydroxyhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(8)2-3-6(9)4-7/h6-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRMKCOJSVYDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649018
Record name 5,6-Dihydroxyhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72693-13-1
Record name 5,6-Dihydroxyhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5,6 Dihydroxyhexan 2 One

Chemo-Selective Synthetic Strategies

While specific literature detailing the chemo-selective synthesis of 5,6-dihydroxyhexan-2-one is limited, established organic chemistry principles allow for the postulation of several viable synthetic routes. These approaches, based on reactions documented for analogous structures, offer a conceptual framework for future synthetic endeavors.

Reductive Coupling Approaches from Aldehyde Precursors (e.g., Pyruvaldehyde Derivatives)

Reductive coupling reactions, particularly those involving aldehydes, are a powerful tool for carbon-carbon bond formation and the simultaneous generation of hydroxyl groups. In a hypothetical approach to this compound, a reductive coupling of a pyruvaldehyde derivative with a suitable three-carbon aldehyde could be envisioned. For instance, the coupling of pyruvaldehyde with 3-hydroxypropanal (B37111) in the presence of a low-valent transition metal catalyst, such as those based on nickel or titanium, could potentially yield the desired 1,2-diol functionality. The regioselectivity of such a coupling would be a critical challenge to overcome to favor the formation of the 5,6-diol over other isomers.

A related reaction, the reductive coupling of pyruvaldehyde in the presence of zinc powder and acetic acid, has been noted to produce a six-carbon chain with diketones and diols, specifically leading to 5,6-dihydroxyhexane-2,3-dione. magtech.com.cn Achieving the target this compound would necessitate a chemo-selective reduction of only one of the ketone functionalities, a non-trivial synthetic challenge.

Oxidative Functionalization Routes (e.g., Catalytic Oxidation of Dihydrofuran Derivatives)

The oxidative ring-opening of furan (B31954) and dihydrofuran derivatives is a well-established method for the synthesis of poly-functionalized linear molecules. metu.edu.tr A potential route to this compound could commence with a suitable 2,5-disubstituted-2,5-dihydrofuran. For example, a derivative such as 2-methyl-5-(1,2-dihydroxyethyl)-2,5-dihydrofuran could undergo oxidative cleavage of the endocyclic double bond.

This transformation can be achieved using various oxidizing agents. A common method involves ozonolysis followed by a reductive workup. Alternatively, catalytic dihydroxylation of the double bond followed by oxidative cleavage of the resulting tetrol could yield the target compound. The synthesis of the requisite substituted dihydrofuran precursor would be a key step in this proposed pathway.

Multi-Step Approaches from Readily Available Starting Materials (e.g., Acetonyl Acetone (B3395972) Functionalization)

Acetonylacetone (hexane-2,5-dione) serves as a readily available and inexpensive starting material for the synthesis of various hexane (B92381) derivatives. A plausible, albeit challenging, multi-step synthesis of this compound could involve the regioselective functionalization of acetonylacetone.

One conceptual pathway would involve the selective protection of one of the ketone groups, for instance, the one at the 2-position. This could be followed by the introduction of a double bond at the 5,6-position via an elimination reaction of a suitable derivative. Subsequent dihydroxylation of this alkene, for example through Sharpless asymmetric dihydroxylation to control stereochemistry, would install the required 5,6-diol. The final step would be the deprotection of the ketone at the 2-position. The success of this route would hinge on achieving high regioselectivity in the protection and elimination steps.

Biocatalytic and Enzymatic Synthetic Pathways

Biocatalysis offers elegant and highly selective solutions for the synthesis of complex chiral molecules like this compound. magtech.com.cnmdpi.comnih.gov Enzymes can operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity, often circumventing the need for cumbersome protection and deprotection steps common in traditional organic synthesis. bohrium.comtandfonline.com

Enzymatic Oxidation using Engineered Alcohol Dehydrogenases

A highly promising route to this compound involves the selective oxidation of a polyol precursor, such as 1,2,5,6-tetrahydroxyhexane. Alcohol dehydrogenases (ADHs) are a class of enzymes capable of catalyzing the oxidation of alcohols to ketones with high specificity. rsc.orgmdpi.comnih.gov

While the oxidation of 1,2,5,6-tetrahydroxyhexane to the corresponding 2,3-dione has been reported using an ADH from Lactobacillus brevis, the selective oxidation to the 2-keto-5,6-diol is conceptually feasible with an appropriately selected or engineered ADH. magtech.com.cn The enzyme would need to selectively oxidize the secondary alcohol at the C2 position while leaving the secondary alcohol at C5 and the primary alcohol at C6 untouched. The substrate, 1,2,5,6-tetrahydroxyhexane, can be derived from the hydrogenation of levoglucosenone, a compound obtainable from cellulose.

Table 1: Reported Enzymatic Oxidation of a Precursor to a Related Diketone

Enzyme Substrate Product Cofactor Reaction Conditions Yield Reference

Stereoselective Biotransformations and Chirality Induction

The synthesis of enantiomerically pure this compound can be envisioned through stereoselective biotransformations. Aldolases, such as fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA), and transketolases are powerful biocatalysts for the asymmetric formation of carbon-carbon bonds, leading to chiral hydroxy ketones. livescience.ioscilit.comresearchgate.netrsc.orgacademie-sciences.framazonaws.comresearchgate.netcsic.es

A potential biocatalytic route could involve the FSA-catalyzed aldol (B89426) addition of hydroxyacetone (B41140) to 3,4-dihydroxybutanal. This would generate a precursor that could be converted to this compound. The stereochemistry of the newly formed chiral centers is controlled by the enzyme, offering a direct pathway to specific stereoisomers. Variants of FSA have been shown to accept a wide range of non-phosphorylated donor and acceptor substrates, highlighting the potential for developing a tailored enzymatic synthesis for the target molecule.

Similarly, transketolase-catalyzed reactions, which stereospecifically transfer a two-carbon ketol unit from a donor keto-sugar to an acceptor aldehyde, could be employed. For instance, using hydroxypyruvate as a donor and a suitable four-carbon aldehyde as an acceptor could potentially lead to a precursor of this compound.

Table 2: Examples of Aldolase and Transketolase Catalyzed Syntheses of Related Hydroxyketones

Enzyme Type Donor Substrate Acceptor Substrate Product Key Features Reference
Fructose-6-Phosphate Aldolase (FSA) Aldolase Dihydroxyacetone Various aldehydes Polyhydroxylated ketones High stereoselectivity, accepts non-phosphorylated substrates. researchgate.netamazonaws.comresearchgate.netcsic.es

These biocatalytic approaches underscore a shift towards greener and more efficient synthetic strategies. The high degree of selectivity offered by enzymes provides a powerful platform for the synthesis of complex and stereochemically defined molecules like this compound, paving the way for future advancements in this area.

Mechanistic Investigations of Chemical Transformations Involving 5,6 Dihydroxyhexan 2 One

Elucidation of Oxidation Reaction Mechanisms and Product Diversification

The oxidation of 5,6-dihydroxyhexan-2-one can proceed at the primary and secondary hydroxyl groups, as well as the carbon-carbon bond of the vicinal diol, leading to a variety of products depending on the oxidant and reaction conditions.

The selective oxidation of the secondary hydroxyl group at the C-5 position would yield a β-hydroxy-γ-keto-aldehyde. However, due to the presence of the adjacent primary hydroxyl group, oxidative cleavage of the C5-C6 bond is a common pathway, particularly with strong oxidizing agents like periodate (B1199274) (HIO₄) or lead tetraacetate (Pb(OAc)₄). This reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield pentan-2-one and formaldehyde.

Alternatively, selective oxidation of the primary hydroxyl group at C-6 to an aldehyde, followed by oxidation of the secondary hydroxyl at C-5, can lead to the formation of a 2,5,6-trioxohexanal. Milder, more selective oxidizing agents are required for such transformations. Reagents like sodium bromate (B103136) (NaBrO₃) in the presence of sodium bisulfite (NaHSO₃) have been shown to selectively oxidize vicinal diols to α-hydroxy ketones. oup.comresearchgate.net In the case of this compound, this could potentially lead to 6-hydroxy-5-oxohexan-2-one. The pH of the reaction medium plays a crucial role in the selectivity of this reagent. researchgate.net

The use of transition metal catalysts, such as those based on manganese, in conjunction with a terminal oxidant like hydrogen peroxide (H₂O₂), offers another avenue for the selective oxidation of vicinal diols to α-hydroxy ketones. d-nb.infonih.gov This method is often advantageous due to its milder conditions and reduced side reactions. d-nb.info

Biocatalytic approaches, employing enzymes such as alcohol dehydrogenases, can also be utilized for the selective oxidation of hydroxyl groups. These enzymatic reactions are known for their high chemo- and regioselectivity under mild conditions.

Table 1: Potential Oxidation Products of this compound and Relevant Oxidizing Agents

Oxidizing Agent(s)Potential Major Product(s)Mechanistic Notes
Periodic acid (HIO₄) or Lead tetraacetate (Pb(OAc)₄)Pentan-2-one and FormaldehydeProceeds via oxidative cleavage of the C5-C6 bond through a cyclic ester intermediate.
Sodium bromate (NaBrO₃) / Sodium bisulfite (NaHSO₃)6-Hydroxy-5-oxohexan-2-oneSelective oxidation of the vicinal diol to an α-hydroxy ketone. Reaction is pH-dependent. researchgate.net
Manganese catalyst / Hydrogen peroxide (H₂O₂)6-Hydroxy-5-oxohexan-2-oneCatalytic mono-oxidation of the vicinal diol. d-nb.infonih.gov
Jones Reagent (CrO₃/H₂SO₄)Adipic acidStrong oxidation leading to the cleavage of the diol and further oxidation of the resulting fragments.
Alcohol Dehydrogenase (biocatalyst)6-Hydroxy-5-oxohexan-2-one or 5-Hydroxy-6-oxohexan-2-oneHighly selective oxidation depending on the specific enzyme used.

Detailed Studies of Reduction Pathways and Regio/Stereoselectivity

The reduction of this compound presents challenges in terms of both regioselectivity (ketone vs. diol) and stereoselectivity. The ketone at C-2 can be reduced to a secondary alcohol, while the diol at C-5 and C-6 is generally resistant to reduction under standard conditions.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for the reduction of ketones to alcohols. numberanalytics.comumass.edumasterorganicchemistry.comchemguide.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. numberanalytics.com In the case of this compound, NaBH₄ would selectively reduce the ketone at C-2 to a hydroxyl group, yielding hexane-1,2,5-triol. The stereochemistry of the newly formed hydroxyl group at C-2 would depend on the reaction conditions and the directing influence of the existing stereocenters at C-5 and C-6. In the absence of a directing group, a mixture of diastereomers would be expected.

For the stereoselective reduction of β-hydroxy ketones, which are structurally similar to the target molecule, reagents like zinc borohydride have been shown to exhibit high diastereoselectivity, favoring the formation of syn-1,3-diols through a chelation-controlled mechanism. jst.go.jp The use of samarium diiodide has also been reported for the stereoselective reduction of β-hydroxy ketones to anti-1,3-diols. acs.org The application of such methods to this compound could potentially afford stereocontrolled access to specific diastereomers of hexane-1,2,5-triol.

Catalytic hydrogenation using catalysts such as Raney nickel, platinum, or palladium can also be employed to reduce the ketone. chemistrytalk.org This method is also expected to primarily affect the carbonyl group, leaving the diol moiety intact under mild conditions. chemistrytalk.org The stereochemical outcome of catalytic hydrogenation is often dependent on the catalyst and the substrate's ability to adsorb onto the catalyst surface.

Table 2: Potential Reduction Products of this compound and Relevant Reducing Agents

Reducing Agent(s)Potential Major Product(s)Regio/Stereoselectivity Notes
Sodium borohydride (NaBH₄)Hexane-1,2,5-triolSelective for the ketone; may produce a mixture of diastereomers at C-2. masterorganicchemistry.com
Zinc borohydride (Zn(BH₄)₂)syn-Hexane-1,2,5-triol (major)Potential for high syn-diastereoselectivity via chelation control, by analogy to β-hydroxy ketones. jst.go.jp
Samarium diiodide (SmI₂)anti-Hexane-1,2,5-triol (major)Potential for high anti-diastereoselectivity by analogy to β-hydroxy ketones. acs.org
Catalytic Hydrogenation (e.g., Raney Ni, H₂)Hexane-1,2,5-triolSelective for the ketone; stereoselectivity depends on the catalyst and reaction conditions. chemistrytalk.org

Analysis of Substitution Reaction Mechanisms on Hydroxyl Groups

The hydroxyl groups at C-5 and C-6 of this compound can undergo nucleophilic substitution reactions. However, the hydroxyl group is a poor leaving group, and its conversion to a better leaving group is typically required for substitution to occur.

One common strategy is the conversion of the hydroxyl groups into sulfonate esters, such as tosylates or mesylates. This is achieved by reacting the diol with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate is an excellent leaving group and can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction. This would allow for the introduction of a wide range of functional groups at the C-5 and C-6 positions.

Another approach involves the acid-catalyzed substitution of the hydroxyl groups. In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). libretexts.org Subsequent reaction with a nucleophile, such as a halide ion, can lead to the corresponding halo-substituted compound. This reaction is more likely to proceed via an Sₙ1 mechanism at the secondary C-5 position, potentially leading to a mixture of stereoisomers.

Esterification of the hydroxyl groups can be achieved by reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically under acidic or basic catalysis. byjus.comlibretexts.orglibretexts.orgblogspot.comgeeksforgeeks.org Fischer esterification, which involves heating the diol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. libretexts.org The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. libretexts.org

Table 3: Potential Substitution Reactions on the Hydroxyl Groups of this compound

ReagentsProduct TypeMechanistic Pathway
TsCl, pyridine; then Nu⁻Substituted at C-5 and/or C-6Sₙ2 on the tosylate
HBr, heat5-Bromo-6-hydroxyhexan-2-one and/or 6-Bromo-5-hydroxyhexan-2-oneSₙ1/Sₙ2 on the protonated alcohol
Acetic anhydride, pyridine5,6-Diacetoxyhexan-2-oneNucleophilic acyl substitution
Carboxylic acid, H⁺ catalyst5,6-Diester of hexan-2-oneFischer Esterification libretexts.org

Examination of Cascade and Rearrangement Reactions

The polyfunctional nature of this compound makes it a potential substrate for cascade and rearrangement reactions, where a series of intramolecular transformations can lead to the formation of more complex structures in a single synthetic operation. beilstein-journals.orgnih.govrsc.orgacs.orgsioc-journal.cn

One plausible rearrangement is the pinacol (B44631) rearrangement, which is characteristic of 1,2-diols. libretexts.orgmasterorganicchemistry.comrsc.orgyoutube.com Under acidic conditions, protonation of one of the hydroxyl groups, followed by the loss of water, would generate a carbocation. A subsequent 1,2-hydride or 1,2-alkyl shift would lead to a more stable carbocation, which would then be trapped to form a new carbonyl compound. In the case of this compound, if the secondary hydroxyl at C-5 is protonated and leaves, a carbocation is formed at C-5. A subsequent 1,2-hydride shift from C-6 would lead to the formation of 6-hydroxyhexan-2,5-dione.

Intramolecular cyclization is another possible reaction pathway. For instance, under acidic conditions, the ketone at C-2 could be enolized, and the resulting enol could attack one of the protonated hydroxyl groups, although this is less likely. A more probable cyclization would involve the nucleophilic attack of one of the hydroxyl groups onto the carbonyl carbon at C-2. This would lead to the formation of a five- or six-membered cyclic hemiacetal. For this compound, attack of the C-5 hydroxyl would form a five-membered ring (a derivative of tetrahydrofuran), while attack of the C-6 hydroxyl would form a six-membered ring (a derivative of tetrahydropyran). The relative stability of these ring systems would influence the product distribution. The formation of five-membered rings is often kinetically favored, while six-membered rings are often thermodynamically more stable.

Cascade reactions could be initiated by one of the transformations mentioned above. For example, a reduction of the ketone followed by an acid-catalyzed dehydration and subsequent intramolecular cyclization could lead to various cyclic ethers. The specific outcome of such cascade reactions would be highly dependent on the reaction conditions and the reagents employed.

Table 4: Potential Cascade and Rearrangement Reactions of this compound

Reaction TypeConditionsPotential Product(s)Mechanistic Features
Pinacol RearrangementStrong acid, heat6-Hydroxyhexan-2,5-dioneCarbocation formation followed by a 1,2-hydride shift. libretexts.orgmasterorganicchemistry.com
Intramolecular Hemiacetal FormationAcid or base catalysis2-Methyl-2-(2-hydroxyethyl)-tetrahydrofuran-2-ol or 2-Methyl-2-(hydroxymethyl)-tetrahydropyran-2-olNucleophilic attack of a hydroxyl group on the ketone carbonyl.
Intramolecular Cyclization (after reduction)Reduction, then acid catalysisSubstituted tetrahydrofurans or tetrahydropyransFormation of a triol followed by acid-catalyzed dehydration and cyclization. libretexts.orgencyclopedia.pub

Derivatization Chemistry and Analogue Synthesis of 5,6 Dihydroxyhexan 2 One

Synthesis of Modified Ketone Derivatives

The ketone carbonyl at the C-2 position of 5,6-Dihydroxyhexan-2-one is a primary site for derivatization. Standard ketone chemistry can be applied to introduce a variety of structural modifications. Reactions such as oxidation and reduction are fundamental transformations for this class of compounds. For instance, the related compound 5-hydroxy-2-hexanone (B1204603) can be oxidized to form 2,5-hexanedione (B30556) or reduced to yield 2,5-hexanediol, transformations that alter the electronic and steric properties of the molecule. smolecule.com

Further modifications can be achieved through carbon-carbon bond-forming reactions. The intramolecular Wittig reaction, for example, is a powerful method for synthesizing heterocyclic structures like 5,6-dihydropyridin-2(1H)-ones from N-(3-oxoalkyl)amides, demonstrating a pathway for cyclization involving the ketone functionality. nih.govresearchgate.net Such strategies allow for the conversion of the linear hexanone chain into more rigid cyclic systems. Additionally, cross-aldol reactions, which can be catalyzed by agents like sodium carbonate in aqueous media, provide an environmentally benign route to β-hydroxy ketones, showcasing a method to extend the carbon chain at the C-3 position, adjacent to the ketone. smolecule.com

Table 1: Potential Reactions for Modifying the Ketone Group of this compound

Reaction TypeKey Reagents/ConditionsPotential Product TypeReference
ReductionSodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄)Hexane-2,5,6-triol smolecule.com
Oxidation (of secondary alcohol)Chromium-based reagents (e.g., PCC), Dess-Martin periodinane5-Hydroxy-2,6-hexanedione smolecule.com
Intramolecular Cyclization (e.g., Wittig)Conversion to N-(3-oxoalkyl)chloroacetamide followed by PPh₃ and baseSubstituted Dihydropyridinone nih.govresearchgate.net
Aldol (B89426) CondensationAldehyde/Ketone, Base (e.g., NaOH) or Acid Catalystβ-Hydroxy ketone adduct smolecule.com

Selective Functionalization and Protection Strategies for Hydroxyl Groups

The presence of a vicinal diol (a primary hydroxyl at C-6 and a secondary one at C-5) presents both a challenge and an opportunity for selective functionalization. Protecting group chemistry is essential to differentiate between these two hydroxyl groups and the ketone. The primary hydroxyl at C-6 is generally more reactive and less sterically hindered than the secondary hydroxyl at C-5, allowing for regioselective reactions. researchgate.net

Bulky protecting groups, such as tert-butyldiphenylsilyl (TBDPS), can be selectively introduced at the primary C-6 position. researchgate.net Alternatively, both hydroxyl groups can be protected simultaneously. For instance, the reaction of a 1,2-diol with acetone (B3395972) under acidic conditions can form a 1,3-dioxolane, also known as an acetonide or isopropylidene ketal, which protects both hydroxyls at once. researchgate.net This strategy is common in carbohydrate chemistry to protect cis-diols on pyranose rings. cem.com Selective deprotection or reductive ring-opening of cyclic acetals, like 4,6-O-benzylidene acetals in glucose derivatives, can then liberate one hydroxyl group while keeping the other protected, enabling further specific modifications. researchgate.net

Table 2: Selective Protection Strategies for the Hydroxyl Groups

Protecting GroupReagentsTarget Hydroxyl Group(s)Key FeaturesReference
Silyl Ethers (e.g., TBDPS-Cl)TBDPS-Cl, Imidazole, DMFSelective for primary C-6 OHBulky group favors the less hindered primary alcohol. researchgate.netharvard.edu
Acetonide (Isopropylidene Ketal)Acetone, Acid catalyst (e.g., H₂SO₄)Protects both C-5 and C-6 OHForms a five-membered dioxolane ring across the diol. researchgate.net
Benzyl Ether (Bn)Benzyl bromide (BnBr), Sodium hydride (NaH)Can be selective for C-6 OH under controlled conditionsStable to a wide range of conditions, removed by hydrogenolysis. researchgate.net
Acetate Ester (Ac)Acetic anhydride, PyridineLess selective, may react with both OH groupsCan be selectively removed under mild basic conditions or with enzymes. harvard.edu

Preparation of Chiral Derivatives and Enantioselective Routes

The C-5 carbon in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of enantiomerically pure derivatives is crucial for applications where specific stereochemistry is required. Several strategies can be employed to achieve this. rsc.org

One approach is to start from a chiral precursor, a method widely used in the synthesis of related chiral 5,6-dihydropyran-2-ones, where monosaccharides like L-rhamnose serve as the starting material. researchgate.net Another powerful technique is enzymatic resolution. Lipases, for example, can be used for the dynamic kinetic resolution (DKR) of racemic alcohols, allowing for the quantitative conversion of a racemate into a single enantiopure ester. researchgate.net This method could be applied to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the two forms. Furthermore, enantioselective deprotonation using chiral lithium amide bases has been successfully used to create enantiomerically enriched building blocks like 5-hydroxycyclohex-2-enone, a strategy that could be adapted for creating chirality in precursors to this compound. rsc.org

Conjugation with Heterocyclic and Polyketide Scaffolds

Integrating the this compound framework into larger, more complex molecules like heterocycles and polyketides is a key strategy for developing novel compounds. nih.gov The functional groups on the hexanone derivative serve as handles for conjugation. For instance, the ketone can be converted into an enamine, which can then undergo aza-annulation reactions to form nitrogen-containing heterocycles such as tetrahydro-2-pyridones. researchgate.net

In the context of natural products, polyketides are a large class of compounds biosynthesized by multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.org These assembly-line-like enzymes construct complex structures through the stepwise condensation of simple carboxylic acid units. nih.govutexas.edu The structural motif of this compound is related to intermediates in polyketide biosynthesis. For example, the fungal metabolite 6-hydroxymellein, a key precursor to other natural products, is synthesized by a collaborative PKS system. nih.gov Synthetic strategies can mimic these biosynthetic pathways, using this compound or its derivatives as building blocks to be incorporated into larger polyketide-like structures through C-C bond-forming reactions like aldol or Claisen condensations. utexas.edu This approach allows for the creation of novel analogues of complex natural products.

Advanced Spectroscopic and Stereochemical Elucidation of 5,6 Dihydroxyhexan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (e.g., ¹H and ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5,6-dihydroxyhexan-2-one, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, would provide an unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The methyl protons (H-1) adjacent to the carbonyl group would appear as a singlet furthest downfield among the aliphatic protons, typically around 2.1-2.2 ppm. The methylene (B1212753) protons at C-3 and C-4 would present as complex multiplets due to spin-spin coupling with their neighbors. The proton at the chiral center (H-5) would be a multiplet, coupled to protons on C-4 and C-6. The two protons on C-6, being diastereotopic due to the adjacent stereocenter, would likely appear as distinct multiplets. The hydroxyl protons on C-5 and C-6 would appear as broad singlets, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display six unique signals. The carbonyl carbon (C-2) would be the most downfield signal, expected in the range of 208-212 ppm. The carbons bearing the hydroxyl groups (C-5 and C-6) would appear in the 60-75 ppm region. The remaining methylene carbons (C-3, C-4) and the methyl carbon (C-1) would be found in the upfield aliphatic region.

Predicted NMR Data for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
1~2.15s~30
2--~210
3~2.60t~40
4~1.70m~25
5~3.80m~70
6~3.55m~65

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₆H₁₂O₃), the molecular weight is 132.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 132. The fragmentation of this compound would likely proceed through several characteristic pathways common to ketones and alcohols. Analysis of the mass spectrum of the analog 6-hydroxyhexan-2-one (B1596095) provides a basis for these predictions. nist.gov

Key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a dominant process for ketones. This would lead to the loss of a methyl radical (•CH₃, 15 Da) to form an acylium ion at m/z = 117, or the loss of the C₃H₇O₂ alkyl chain (75 Da) to form the acetyl cation [CH₃CO]⁺ at m/z = 43. The latter is often a prominent peak for methyl ketones.

McLafferty Rearrangement: While possible, this would be less favored as it requires a gamma-hydrogen on a saturated carbon.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols, which would result in a peak at m/z = 114. Subsequent fragmentation of this ion could also occur.

Cleavage adjacent to the hydroxyl groups: Fragmentation can also be initiated by the hydroxyl groups, leading to cleavage of the C-C bonds in the chain. For instance, cleavage between C-4 and C-5 would yield fragments corresponding to [C₄H₇O]⁺ (m/z = 71) and [C₂H₅O₂]⁺ (m/z = 61).

Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonOrigin
132[C₆H₁₂O₃]⁺Molecular Ion (M⁺)
114[M - H₂O]⁺Loss of water
71[C₄H₇O]⁺Cleavage between C4-C5
61[C₂H₅O₂]⁺Cleavage between C4-C5
43[CH₃CO]⁺Alpha-cleavage

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic structure. chegg.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its ketone and alcohol functional groups. A strong, sharp absorption band characteristic of the C=O stretch of a saturated aliphatic ketone is expected in the region of 1710-1720 cm⁻¹. pdx.edunih.gov The presence of the two hydroxyl groups would give rise to a strong and broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching involved in intermolecular hydrogen bonding. hmdb.ca Additionally, C-O stretching vibrations from the alcohol groups would appear in the fingerprint region, typically between 1050-1150 cm⁻¹. rsc.org The sp³ C-H stretching vibrations would be observed just below 3000 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Saturated aliphatic ketones, such as this compound, exhibit a weak absorption band in the UV region corresponding to the n→π* electronic transition of the carbonyl group. chegg.comnih.gov This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond. The maximum absorption (λₘₐₓ) for this transition typically occurs around 270-290 nm. nih.gov Stronger absorptions for π→π* transitions occur at much shorter wavelengths, usually below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. nih.gov

Expected Spectroscopic Data for this compound

SpectroscopyExpected AbsorptionFunctional Group/Transition
IR~1715 cm⁻¹ (strong, sharp)C=O stretch (ketone)
IR3200-3600 cm⁻¹ (strong, broad)O-H stretch (alcohols, H-bonded)
IR2850-2960 cm⁻¹ (medium)sp³ C-H stretch
IR1050-1150 cm⁻¹ (medium)C-O stretch (alcohols)
UV-Vis~280 nmn→π* transition (carbonyl)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state. rsc.org This method involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined with high precision.

For this compound, obtaining a suitable single crystal would be the first and most critical step. If a crystal structure were determined, it would provide definitive information on:

Molecular Conformation: The exact spatial arrangement of the atoms and the preferred conformation of the hexanone chain in the solid state.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths (e.g., C=O, C-C, C-O, O-H) and bond angles, confirming the molecular geometry.

Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry of the chiral center at C-5, provided a pure enantiomer was crystallized.

Intermolecular Interactions: A detailed map of the hydrogen bonding network in the crystal lattice. The two hydroxyl groups and the carbonyl oxygen would act as hydrogen bond donors and acceptors, leading to a complex three-dimensional network that dictates the crystal packing.

While no published crystal structure for this compound exists, this technique remains the gold standard for unequivocal solid-state structure determination.

Chiroptical Spectroscopy and Mosher's Method for Absolute Configuration Assignment

The C-5 position in this compound is a stereogenic center, meaning the molecule can exist as a pair of enantiomers ((R)- and (S)-isomers). Determining the absolute configuration of this center is a crucial aspect of its complete structural elucidation. While X-ray crystallography of a single enantiomer can provide this information, solution-state methods are often more practical. Mosher's method is a well-established NMR technique for determining the absolute configuration of secondary alcohols.

The method involves the derivatization of the secondary alcohol at C-5 with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This reaction creates a pair of diastereomeric MTPA esters. Because diastereomers have different physical properties, their ¹H NMR spectra will also be different.

The procedure is as follows:

The 5-hydroxyl group of this compound is reacted with (R)-MTPA chloride to form the (S)-MTPA ester and with (S)-MTPA chloride to form the (R)-MTPA ester. The primary alcohol at C-6 may also react, but the analysis focuses on the protons near the C-5 stereocenter. nih.gov

The ¹H NMR spectra of both diastereomeric esters are recorded and carefully assigned.

The chemical shifts (δ) for protons on either side of the newly formed ester linkage are compared. The difference in chemical shifts (Δδ = δₛ - δᵣ) is calculated for each proton.

According to the established model for Mosher's method, the protons that lie on one side of the MTPA-plane in the molecule's preferred conformation will exhibit positive Δδ values, while those on the other side will have negative Δδ values. This spatial distribution of Δδ values allows for the assignment of the absolute configuration at C-5.

This chiroptical method provides a reliable means of assigning the absolute stereochemistry of this compound without the need for crystallization.

Biochemical Roles and Metabolic Pathways of 5,6 Dihydroxyhexan 2 One

Enzymatic Recognition and Substrate Specificity Studies in Biological Systems

No studies detailing the enzymatic recognition or substrate specificity of 5,6-dihydroxyhexan-2-one within biological systems were identified. The current body of scientific literature does not appear to contain data on specific enzymes that bind to or act upon this compound.

Role as an Intermediate in Primary or Secondary Metabolic Pathways

There is no available information to suggest that this compound serves as an intermediate in any known primary or secondary metabolic pathways. Searches for its involvement in the biosynthesis or degradation of other molecules were unsuccessful.

Investigation of its Participation in Cellular Biochemical Reaction Cycles

No evidence was found to indicate the participation of this compound in any cellular biochemical reaction cycles. Its role, if any, within cyclical metabolic processes such as the Krebs cycle or fatty acid oxidation remains uncharacterized in the available scientific literature.

Theoretical and Computational Chemistry Studies on 5,6 Dihydroxyhexan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 5,6-Dihydroxyhexan-2-one. These calculations provide a detailed picture of the electron distribution within the molecule, which governs its chemical behavior.

The electronic properties of this compound can be characterized by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of high electron density (nucleophilic sites), while the hydrogen atoms of the hydroxyl groups and the carbon atom of the carbonyl group would be electron-deficient (electrophilic sites). This information is critical for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound

Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Due to the presence of multiple single bonds, this compound is a flexible molecule that can adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules. By simulating the motion of atoms over time, MD can identify the most stable conformations and the energy barriers between them.

MD simulations can also be employed to study the intermolecular interactions of this compound with solvent molecules or biological macromolecules. For instance, simulations in a water box can reveal how the molecule forms hydrogen bonds with surrounding water molecules, providing insights into its solubility. In a biological context, MD can be used to model the binding of this compound to an enzyme's active site, elucidating the specific interactions that stabilize the complex.

Table 2: Key Dihedral Angles and Conformational Energies

Dihedral Angle Conformation Relative Energy (kcal/mol)
O=C-C-C Anti 0.0
O=C-C-C Gauche 1.2
C-C-C-O Anti 0.0

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Prediction of Spectroscopic Properties and Elucidation of Reaction Pathways

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data. Theoretical calculations can generate predicted spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), which can be compared with experimental data to confirm the molecule's structure.

DFT calculations can predict the vibrational frequencies of this compound, which correspond to the peaks in its IR spectrum. The characteristic vibrational modes, such as the C=O stretch of the ketone and the O-H stretch of the hydroxyl groups, can be precisely assigned. Similarly, theoretical calculations can predict the chemical shifts of the carbon and hydrogen atoms, aiding in the assignment of signals in the ¹³C and ¹H NMR spectra.

Furthermore, computational methods can be used to elucidate potential reaction pathways involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reactions, such as oxidation, reduction, or esterification. This information is invaluable for understanding the molecule's reactivity and for designing synthetic routes.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic Data Predicted Value
IR: C=O Stretch 1715 cm⁻¹
IR: O-H Stretch 3400 cm⁻¹
¹H NMR: CH₃ (ketone) 2.1 ppm

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Quantitative Structure-Reactivity Relationship (QSRR) and Structure-Activity Relationship (SAR) Studies for Analogues

Quantitative Structure-Reactivity Relationship (QSRR) and Structure-Activity Relationship (SAR) studies are computational approaches used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. For this compound, these studies would involve creating a library of structural analogues and calculating various molecular descriptors for each.

Analogues could be generated by, for example, varying the length of the carbon chain, changing the position of the ketone and hydroxyl groups, or introducing other substituents. For each analogue, a set of descriptors, such as electronic properties (e.g., HOMO-LUMO gap), steric parameters (e.g., molecular volume), and hydrophobic properties (e.g., logP), would be calculated.

These descriptors can then be used to build a mathematical model that relates the structural features to a specific activity, such as binding affinity to a particular receptor or the rate of a chemical reaction. Such models can be used to predict the activity of new, untested analogues, thereby guiding the design of molecules with desired properties.

Table 4: Hypothetical SAR Data for this compound Analogues

Analogue Modification Calculated LogP Predicted Biological Activity (IC₅₀, µM)
This compound - 0.5 10
4,5-Dihydroxypentan-2-one Shorter Chain 0.2 15
6,7-Dihydroxyheptan-2-one Longer Chain 0.8 8

Note: The data in this table is hypothetical and for illustrative purposes.

Development of Advanced Analytical Methodologies for 5,6 Dihydroxyhexan 2 One Detection and Quantification

Chromatographic Method Development (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are fundamental in the separation and analysis of individual components from a mixture. For a polar compound like 5,6-Dihydroxyhexan-2-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for effective analysis.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is a strong candidate for the analysis of this compound. A C18 or a more polar embedded-phase column could provide sufficient retention and separation from other components. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with the gradient being optimized to achieve the best resolution.

For instance, a method analogous to the analysis of similar ketones could be developed. plos.org Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a refractive index (RI) detector. For enhanced sensitivity and selectivity, coupling the HPLC system to a mass spectrometer is the preferred approach.

Table 1: Illustrative HPLC Parameters for Analysis of a Structurally Related Hydroxy Ketone

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm or Mass Spectrometry

Gas Chromatography (GC):

Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility. These characteristics can lead to poor peak shape and thermal degradation in the injector or column. Therefore, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable form. copernicus.org Silylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to block the hydroxyl groups.

Once derivatized, the compound can be analyzed on a non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column. Flame ionization detection (FID) would offer good sensitivity, while mass spectrometry (GC-MS) would provide definitive identification.

Hyphenated Spectroscopic Techniques for Trace Analysis in Complex Matrices (e.g., LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and selective technique that is well-suited for the analysis of this compound. After separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) would be the most appropriate ionization technique for this polar molecule, likely in positive ion mode detecting the protonated molecule [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+.

Tandem mass spectrometry (LC-MS/MS) can provide structural information through fragmentation of the parent ion. nih.gov This is particularly useful for confirming the identity of the compound and for quantification in complex matrices using techniques like multiple reaction monitoring (MRM), which offers excellent selectivity and sensitivity.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR):

LC-NMR is a powerful technique for the unambiguous structure elucidation of unknown compounds in mixtures. researchgate.net While less sensitive than LC-MS, it provides detailed structural information. After HPLC separation, the analyte flows through an NMR flow cell where its proton or carbon NMR spectrum is acquired. This can be invaluable for the definitive identification of this compound and its isomers in a sample without the need for prior isolation.

Advanced Sample Preparation and Derivatization Strategies for Enhanced Analysis

The quality of analytical data is highly dependent on the sample preparation step. For this compound in complex matrices, an effective sample preparation protocol is essential to remove interferences and concentrate the analyte.

Sample Preparation:

Solid-phase extraction (SPE) is a versatile technique for sample clean-up and concentration. A polar sorbent, such as a diol-bonded or cyano-bonded phase, could be used to retain this compound from a non-polar sample matrix. The analyte can then be eluted with a more polar solvent. Conversely, a reverse-phase sorbent (e.g., C18) could be used to retain non-polar interferences while allowing the polar analyte to pass through.

Derivatization:

As mentioned for GC analysis, derivatization can significantly improve the analytical performance for this compound. researchgate.net For HPLC analysis, derivatization can be used to introduce a fluorescent or UV-absorbing tag to the molecule, thereby increasing the sensitivity of detection. For example, reacting the ketone functionality with a reagent like dansyl hydrazine (B178648) would yield a highly fluorescent derivative.

Table 2: Potential Derivatization Reagents for this compound

Functional GroupReagentAnalytical TechniqueBenefit
Hydroxyl BSTFA, MSTFAGC-MSIncreased volatility and thermal stability
Ketone PFBHAGC-MS, HPLC-UVIncreased volatility and electron-capturing properties for ECD detection
Ketone Dansyl HydrazineHPLC-FluorescenceEnhanced sensitivity

Development of Novel Biosensor-Based Analytical Platforms

Biosensors offer the potential for rapid, sensitive, and selective analysis of specific compounds. nih.gov The development of a biosensor for this compound could be approached in several ways.

An enzyme-based biosensor could be designed using an oxidoreductase that specifically recognizes the diol or ketone functionality. The enzymatic reaction could produce a detectable signal, such as a change in current (amperometric), potential (potentiometric), or light (optical). mdpi.com

Alternatively, an affinity-based biosensor could be developed using antibodies or aptamers that are specifically selected to bind to this compound. mdpi.com The binding event can be transduced into a measurable signal using various techniques, such as surface plasmon resonance (SPR) or quartz crystal microbalance (QCM). While the development of such specific recognition elements would require significant research, the resulting biosensor could offer unparalleled selectivity and ease of use for the rapid screening of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.